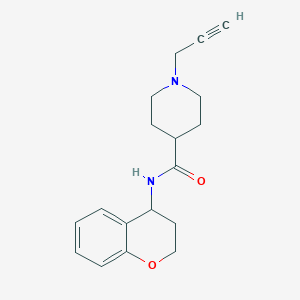![molecular formula C23H18FN5 B2883671 3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-13-4](/img/structure/B2883671.png)
3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve providing the IUPAC name, any common names, the molecular formula, and the structure of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include reactions with various reagents, stability under different conditions, and its behavior under various catalytic conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized to explore their structural requirements for anticancer activity. These derivatives, including similar structures to the specified compound, showed cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).
H1-antihistaminic Agents
Several studies focused on the synthesis of 1,2,4-triazoloquinazolin-5-one derivatives for their H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of H1-antihistaminic agents. One compound, in particular, emerged as the most active, showing potency comparable to the reference standard chlorpheniramine maleate with less sedation, suggesting a promising direction for developing new antihistamines (V. Alagarsamy et al., 2008).
Antibacterial and Antimicrobial Activities
Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates synthesized from anthranilamide displayed excellent growth inhibition activity against various bacterial strains, including penicillin-G and streptomycin-resistant strains. This research underscores the compound's utility in developing new antibacterial agents (S. Mood et al., 2022).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Derivatives of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were designed as CA-4 analogues and tested for their tubulin polymerization and growth inhibitory activities. Some derivatives were found to be potent inhibitors of tubulin assembly and showed anticancer activity across a panel of cancer cell lines, suggesting their use as vascular disrupting agents in cancer therapy (Mohsine Driowya et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This could involve potential applications of the compound, further reactions it could be used in, and any modifications that could be made to its structure to enhance its properties.
Please consult with a chemical professional or a relevant database for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5/c1-15-9-11-16(12-10-15)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)17-5-4-6-18(24)13-17/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZNOUYMCGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

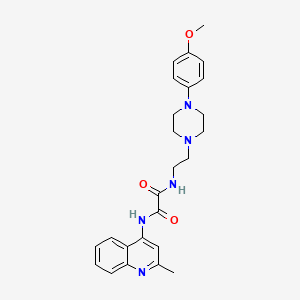
![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)
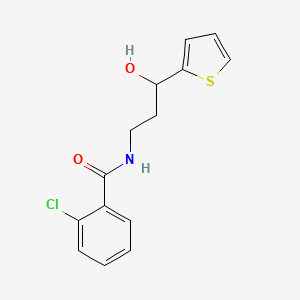
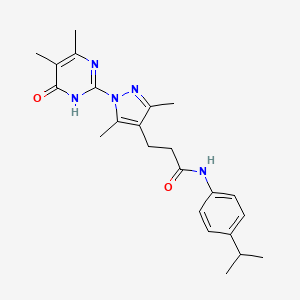
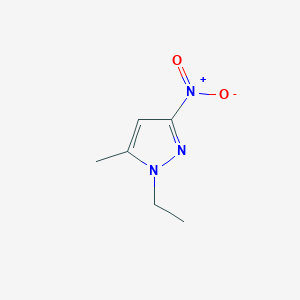
![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)
![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)
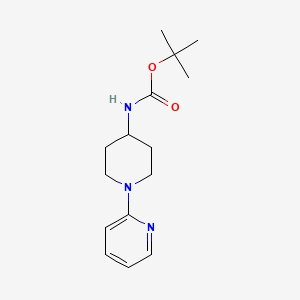
![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)
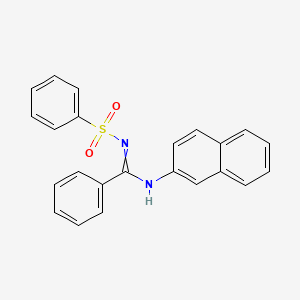
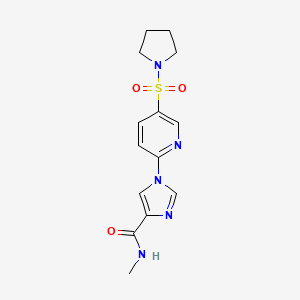
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)
